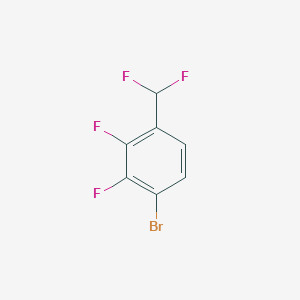
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF4 It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)-2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-(difluoromethyl)-2,3-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Corresponding substituted products such as 4-(difluoromethyl)-2,3-difluoroaniline, 4-(difluoromethyl)-2,3-difluorothiophenol, or 4-(difluoromethyl)-2,3-difluoroanisole.
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: 4-(difluoromethyl)-2,3-difluorobenzene.
科学研究应用
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also employed in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. Its fluorinated structure may enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Medicine: Explored for its role in the synthesis of fluorinated drugs and imaging agents. Fluorine atoms can improve the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique chemical properties make it valuable in various industrial applications.
作用机制
The mechanism of action of 1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the fluorine atoms may enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity.
相似化合物的比较
1-Bromo-4-(difluoromethyl)-2,3-difluorobenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom may alter the compound’s reactivity and properties.
1-Chloro-4-(difluoromethyl)-2,3-difluorobenzene: Chlorine atom instead of bromine. Chlorine is less reactive than bromine, affecting the compound’s chemical behavior.
4-Bromo-2,3,5,6-tetrafluorotoluene: Fully fluorinated toluene derivative. The presence of multiple fluorine atoms significantly impacts the compound’s electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and difluoromethyl groups, which contribute to its distinct chemical and physical properties.
属性
IUPAC Name |
1-bromo-4-(difluoromethyl)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQARMMKXNFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














